An In-depth Technical Guide to (E)-5-Methyl-3-hexen-1-yne (CAS 80033-69-8)
An In-depth Technical Guide to (E)-5-Methyl-3-hexen-1-yne (CAS 80033-69-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-5-Methyl-3-hexen-1-yne is a conjugated enyne, a class of organic molecules characterized by the presence of a carbon-carbon double bond and a carbon-carbon triple bond in conjugation. This structural motif imparts unique chemical reactivity and has led to the exploration of enynes in various fields, including natural product synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive overview of the known and predicted properties, synthesis, reactivity, and potential applications of (E)-5-Methyl-3-hexen-1-yne, offering a valuable resource for researchers working with or considering this compound in their scientific endeavors. It is important to note that while this guide is thorough, specific experimental data for this particular compound is limited in the public domain. Therefore, some properties and spectral data are predicted based on established principles and data from analogous structures.
Physicochemical and Spectroscopic Properties
A foundational understanding of a molecule's physical and spectral characteristics is paramount for its synthesis, purification, and characterization.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 80033-69-8 | NIST Chemistry WebBook[1] |
| Molecular Formula | C₇H₁₀ | NIST Chemistry WebBook[1] |
| Molecular Weight | 94.15 g/mol | NIST Chemistry WebBook[1] |
| Boiling Point (estimated) | ~90-110 °C | Estimated based on similar C7 hydrocarbons. |
| Density (estimated) | ~0.75 g/mL | Estimated based on similar unsaturated hydrocarbons. |
| Solubility | Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). Sparingly soluble in water. | General chemical principles. |
| logP (calculated) | 2.2 | Cheméo[2] |
Spectroscopic Data (Predicted)
The following sections detail the predicted spectroscopic signatures of (E)-5-Methyl-3-hexen-1-yne, which are crucial for its identification and characterization.
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (alkynyl) | 2.8 - 3.2 | d | ~2-3 |
| H-3 | 5.5 - 6.0 | dd | ~16, ~7 |
| H-4 | 6.0 - 6.5 | dd | ~16, ~7 |
| H-5 | 2.2 - 2.6 | m | |
| H-6, H-7 (methyl) | 1.0 - 1.2 | d | ~7 |
The large coupling constant (~16 Hz) between H-3 and H-4 is characteristic of a trans-alkene.
The carbon NMR spectrum will provide information about the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 80 - 85 |
| C-2 | 85 - 90 |
| C-3 | 110 - 120 |
| C-4 | 140 - 150 |
| C-5 | 30 - 35 |
| C-6, C-7 | 20 - 25 |
The IR spectrum will show characteristic absorption bands for the alkyne and alkene functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| ≡C-H stretch (terminal alkyne) | 3300 - 3270 | Strong, sharp |
| C≡C stretch | 2140 - 2100 | Weak to medium |
| C=C stretch (alkene) | 1680 - 1640 | Medium |
| =C-H bend (trans-alkene) | 970 - 960 | Strong |
| C-H stretch (sp³, alkyl) | 2975 - 2850 | Medium to strong |
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 94
-
Key Fragments: Loss of a methyl group (M-15, m/z = 79), loss of an ethyl group (M-29, m/z = 65), and other fragments resulting from cleavage of the carbon chain.
Synthesis of (E)-5-Methyl-3-hexen-1-yne
While a specific literature preparation for this compound is not readily found, a plausible and efficient synthetic route would involve a Sonogashira coupling reaction.[3][4][5] This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide.
Proposed Synthetic Route: Sonogashira Coupling
Caption: Proposed synthesis of (E)-5-Methyl-3-hexen-1-yne via Sonogashira coupling.
Hypothetical Experimental Protocol
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To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ (0.02 eq), CuI (0.04 eq), and a suitable amine base such as triethylamine (2.5 eq) in anhydrous THF.
-
Add (E)-1,2-dichloroethene (1.2 eq) to the stirred solution.
-
Slowly add 3-methyl-1-butyne (1.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford the desired (E)-5-Methyl-3-hexen-1-yne.
Chemical Reactivity
The conjugated enyne system in (E)-5-Methyl-3-hexen-1-yne is the locus of its reactivity, allowing for a variety of transformations to construct more complex molecular architectures.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically catalyzed by a cobalt carbonyl complex.[6][7][8]
Caption: General scheme of the Pauson-Khand reaction with (E)-5-Methyl-3-hexen-1-yne.
Enyne Cycloisomerization
Enyne cycloisomerization reactions are metal-catalyzed rearrangements that can lead to a variety of cyclic products.[9][10][11] The outcome is highly dependent on the catalyst and reaction conditions.
Caption: General representation of enyne cycloisomerization.
Enyne Metathesis
Enyne metathesis is a bond reorganization reaction between an alkene and an alkyne, catalyzed by metal carbenes (typically ruthenium-based), to form a 1,3-diene.[12][13]
Caption: Enyne metathesis for the synthesis of 1,3-dienes.
Applications in Drug Development and Research
The enyne functional group is a key structural feature in a number of potent, biologically active natural products.[14][15][16] These compounds often exhibit significant cytotoxicity, making them attractive candidates for the development of anticancer agents. The enediyne natural products, a related class of compounds, are known for their ability to cleave DNA, and some have been incorporated into antibody-drug conjugates (ADCs) for targeted cancer therapy.[15][16]
While there are no specific reported applications for (E)-5-Methyl-3-hexen-1-yne, its structure suggests it could serve as a valuable building block in the synthesis of more complex molecules with potential biological activity. Its reactivity allows for the introduction of the enyne motif into larger scaffolds or for the construction of novel carbocyclic and heterocyclic systems for biological screening. The cytotoxicity of some simple enyne structures also suggests that this compound could be investigated for its own biological effects.[17][18][19]
Safety and Handling
As a volatile and unsaturated hydrocarbon, (E)-5-Methyl-3-hexen-1-yne should be handled with appropriate safety precautions.
-
Flammability: The compound is expected to be flammable. Handle away from ignition sources in a well-ventilated area, preferably in a fume hood.
-
Peroxide Formation: Unsaturated compounds, especially those with allylic or propargylic hydrogens, can form explosive peroxides upon exposure to air and light over time.[20][21] It is recommended to store the compound under an inert atmosphere, protected from light, and to test for the presence of peroxides before use, particularly if it has been stored for an extended period.[22][23]
-
Toxicity: Specific toxicity data is not available. As with any chemical, avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
Conclusion
(E)-5-Methyl-3-hexen-1-yne is a simple yet versatile conjugated enyne with potential as a building block in organic synthesis. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview of its predicted properties, plausible synthetic routes, expected reactivity, and potential areas of application based on the well-established chemistry of the enyne functional group. For researchers and drug development professionals, this molecule represents an accessible entry point into the rich and diverse chemistry of enynes, offering numerous possibilities for the creation of novel and complex molecular structures.
References
Sources
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- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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